molecular formula C22H21NO5S2 B7830277 KPT-6566

KPT-6566

Cat. No.: B7830277
M. Wt: 443.5 g/mol
InChI Key: BXWWOKYIKNEEHJ-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KPT-6566 is a small molecule that has garnered significant attention in the field of cancer research. It is known for its ability to covalently bind to the catalytic site of the enzyme peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1) and target it for degradation. This compound has shown promising results in inducing cytotoxicity specifically in cancer cell lines while sparing normal cells .

Preparation Methods

The synthesis of KPT-6566 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enable its selective binding to PIN1. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.

Mechanism of Action

The mechanism of action of KPT-6566 involves its selective inhibition and degradation of PIN1. The compound covalently binds to the catalytic site of PIN1, leading to the release of a quinone-mimicking drug that generates reactive oxygen species. This results in DNA damage and cell death specifically in cancer cells . The molecular targets and pathways involved include the PIN1 enzyme and the downstream signaling pathways that regulate cell proliferation and survival .

Biological Activity

KPT-6566 is a small-molecule inhibitor of the peptidyl-prolyl isomerase PIN1, which plays a critical role in various cellular processes, including cell cycle regulation and apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

This compound selectively inhibits PIN1 by covalently binding to its active site, which leads to a reduction in the isomerization activity of PIN1. This inhibition affects several downstream signaling pathways and client proteins that are crucial for cancer cell proliferation and survival.

  • Inhibition of PIN1 Activity : this compound has demonstrated an IC50 value of 0.64 μM against recombinant human PIN1, indicating its potency as an inhibitor .
  • Impact on Cancer Cell Proliferation : In various cell lines, such as MDA-MB-231 (breast cancer) and P19 (embryonal carcinoma), this compound treatment resulted in decreased cell viability and proliferation .

Effects on Cancer Cells

This compound exhibits significant antiproliferative effects across multiple cancer types, including testicular germ cell tumors (TGCTs) and colorectal cancer.

Table 1: Summary of this compound Effects on Different Cancer Cell Lines

Cell Line Effect Mechanism
MDA-MB-231Decreased proliferation and viabilityDownregulation of Cyclin D1 and MCL-1
P19Induced apoptosis; reduced tumor volumeIncreased ROS production; downregulation of Oct-4 and Sox2
NCCITSuppressed colony formationInduction of apoptotic pathways
Caco-2Inhibited tumorigenic potentialReduced expression of CD44 and CD133

Case Study 1: Testicular Germ Cell Tumors (TGCTs)

In a study involving P19 and NCCIT embryonal carcinoma cell lines, this compound was shown to significantly inhibit cell proliferation and induce apoptosis. The treatment led to a marked decrease in tumor volume in xenograft models of TGCTs. Specifically, mice treated with this compound exhibited a reduction in tumor mass compared to controls, suggesting its potential as a therapeutic agent for TGCTs .

Case Study 2: Colorectal Cancer Stem Cells

This compound was also tested on colorectal cancer stem cells, where it demonstrated antitumorigenic activity by suppressing the growth of CD44^+CD133^+ tumor-initiating cells. This effect was attributed to the inhibition of PIN1-mediated signaling pathways that promote stemness in cancer cells .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • Induction of Apoptosis : this compound treatment resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis in various cancer cell lines .
  • Downregulation of Oncogenic Factors : The compound effectively reduced the expression levels of critical oncogenic transcription factors such as Oct-4 and Sox2, which are associated with maintaining stemness in cancer cells .
  • Selective Targeting : this compound selectively inhibits PIN1 without affecting other peptidyl-prolyl isomerases such as FKBP4 or PPIA, highlighting its specificity as a therapeutic agent .

Properties

IUPAC Name

2-[(4E)-4-(4-tert-butylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-22(2,3)14-8-10-15(11-9-14)30(27,28)23-18-12-19(29-13-20(24)25)21(26)17-7-5-4-6-16(17)18/h4-12H,13H2,1-3H3,(H,24,25)/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWWOKYIKNEEHJ-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.